molecular formula C6H2Br2N2S B082695 4,7-Dibromo-2,1,3-benzothiadiazole CAS No. 15155-41-6

4,7-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B082695
CAS No.: 15155-41-6
M. Wt: 293.97 g/mol
InChI Key: FEOWHLLJXAECMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromo-2,1,3-benzothiadiazole can be synthesized from 2,1,3-benzothiadiazole through bromination. One common method involves reacting 2,1,3-benzothiadiazole with bromine in hydrobromic acid . Another method involves using N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid . The reaction is typically carried out at elevated temperatures (around 60°C) and requires careful handling due to the reactivity of the brominating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Electronics

Light-Emitting Diodes (LEDs) and Conducting Polymers

DBBT is primarily utilized as a monomer for synthesizing conducting polymers and light-emitting diodes (LEDs). It acts as an intermediate in the production of several conjugated polymers, such as:

  • Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) : This polymer exhibits excellent light-emitting properties and is used in organic photovoltaic devices.
  • Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT) : Known for its efficiency in solar cells due to its low bandgap characteristics .

Photovoltaic Devices

DBBT is also a fundamental component in the development of low-bandgap polymers for photovoltaic applications. Its incorporation into polymer blends enhances the absorption spectrum and improves charge transport properties. Notable studies have shown that polymers containing DBBT can achieve higher open-circuit voltages and improved overall efficiencies in solar cells .

Biochemical Research

Biological Applications

In the realm of biochemistry, DBBT has been explored for various applications:

  • Cell Cycle and DNA Damage Studies : DBBT is utilized as a reagent to study cellular processes related to apoptosis and DNA damage responses.
  • Immunology : It has potential applications in antibody-drug conjugates (ADCs) and various signaling pathways such as JAK/STAT and MAPK/ERK pathways .

Sensing Applications

DBBT-based materials have been developed for sensing applications due to their optical properties. The compound can be integrated into covalent organic frameworks (COFs) that emit white light when different functional groups are incorporated. This property allows for the development of advanced sensing devices capable of detecting multiple analytes simultaneously .

Data Tables

Application AreaSpecific Uses
Organic ElectronicsLight-emitting diodes
Conducting polymers
PhotovoltaicsLow-bandgap polymer synthesis
Biochemical ResearchCell cycle studies
Immunology
SensingCOFs for multi-analyte detection

Case Studies

Case Study 1: Organic Photovoltaics

A study conducted on the efficiency of PCDTBT-based solar cells highlighted that incorporating DBBT significantly improved the power conversion efficiency due to enhanced charge mobility and light absorption capabilities. The research demonstrated that devices using this polymer achieved efficiencies exceeding 10%, making them competitive with traditional silicon-based solar cells .

Case Study 2: Sensing Technologies

A recent advancement in COF technology utilized DBBT to create a novel sensor capable of emitting white light through energy transfer mechanisms among different chromophores. This innovative approach allowed for real-time monitoring of environmental pollutants with high sensitivity and specificity .

Comparison with Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole can be compared with other similar compounds such as:

These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the material being synthesized.

Biological Activity

4,7-Dibromo-2,1,3-benzothiadiazole (DBBT) is a significant compound in the field of organic electronics and materials science. With a chemical formula of C6_6H2_2Br2_2N2_2S and a molecular weight of 293.97 g/mol, it serves as a building block for various organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices. This article reviews the biological activity of DBBT, focusing on its synthesis, applications, and potential biological interactions.

Synthesis and Properties

DBBT is synthesized through the bromination of 2,1,3-benzothiadiazole in hydrobromic acid. This process can yield derivatives that are useful in creating low band gap polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . The compound typically appears as light yellow crystals with a melting point ranging from 186°C to 190°C .

Applications in Organic Electronics

DBBT is primarily utilized as an intermediate for synthesizing polymers such as poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) and poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT). These polymers are notable for their efficiency in converting sunlight into electricity and are integral to the development of next-generation solar cells .

Antimicrobial Properties

Recent studies have suggested that DBBT exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. For instance, research indicates that DBBT can disrupt bacterial cell membranes and interfere with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of DBBT on human cell lines. In vitro studies demonstrated that while DBBT can induce apoptosis in certain cancer cell lines at higher concentrations, it shows minimal toxicity to normal human cells at lower doses. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Electron Transfer Mechanism

DBBT's role as an electron acceptor in donor-acceptor systems has been explored extensively. Studies utilizing femtosecond spectroscopy have shown that DBBT can facilitate rapid electron transfer processes when paired with suitable electron donors. This characteristic is crucial for its application in photonic devices and could be leveraged for developing advanced materials with enhanced electronic properties .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of DBBT indicated significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli50
    Pseudomonas aeruginosa100
  • Cytotoxicity Assessment : In a cytotoxicity study using human breast cancer cells (MCF-7), DBBT exhibited IC50_{50} values ranging from 20 µM to 40 µM after 24 hours of exposure.
    Cell LineIC50_{50} (µM)
    MCF-730
    Normal Fibroblasts>100

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 4,7-dibromo-2,1,3-benzothiadiazole, and how is purity ensured?

The compound is synthesized via bromination of 2,1,3-benzothiadiazole using bromine (Br₂) in hydrobromic acid (HBr) under reflux. Post-reaction, the product is filtered and recrystallized in ethanol to achieve >98% purity . Yield typically ranges from 65% (traditional methods) to higher efficiencies with optimized protocols . Characterization involves ¹H NMR (δ 7.21 ppm for aromatic protons in CDCl₃) and melting point analysis (187–190°C) .

Q. How does this compound function as a building block in polymer synthesis?

It serves as a key monomer for low bandgap polymers like PCDTBT and PCPDTBT, which are critical in organic photovoltaics (OPVs). The bromine substituents enable Suzuki or Stille cross-coupling reactions with thiophene-based donors, forming donor-acceptor (D-A) architectures that enhance charge transport . For example, coupling with 5-bromothiophene yields red monomers for PCDTBT, achieving power conversion efficiencies >5% in OPVs .

Q. What purification and characterization techniques are essential for this compound?

  • Purification : Ethanol recrystallization is standard, with yields improved by controlling cooling rates .
  • Characterization :

  • ¹H NMR : Peaks at δ 7.21 ppm (aromatic protons) confirm structure .
  • MS : Molecular ion peak at m/z 293.97 (M⁺) .
  • UV-Vis : Absorption maxima at ~350 nm, indicating π-π* transitions .

Q. Why is this compound a strong electron acceptor in organic semiconductors?

The benzothiadiazole core has inherent electron-deficient properties due to its quinoidal structure, while bromine substituents further withdraw electrons, lowering the LUMO level (-3.2 eV). This enhances intramolecular charge transfer (ICT) in D-A copolymers, critical for reducing bandgaps (<1.8 eV) in OPVs .

Q. What are common side reactions during synthesis, and how are they mitigated?

Over-bromination or incomplete substitution may occur. Strategies include:

  • Stoichiometric control : Limiting Br₂ to 2 equivalents .
  • Temperature modulation : Reflux at 80–90°C to avoid decomposition .
  • Post-synthetic analysis : TLC monitoring and column chromatography for byproduct removal .

Advanced Research Questions

Q. How can green chemistry principles optimize the bromination process?

Eco-friendly bromination methods (e.g., using NaBrO₃/HBr systems) reduce hazardous Br₂ usage. A recent approach achieved 88% yield for 4,7-dibromo-5,6-dinitrobenzothiadiazole using nitronium trifluoromethanesulfonate, minimizing waste . Comparative studies show solvent-free conditions or ionic liquids improve atom economy .

Q. How is this compound utilized in near-infrared (NIR) fluorescent probes?

As an electron acceptor, it enhances ICT in probes like TTPD-based systems for H₂S detection. Thiophene donors at the 4,7-positions extend conjugation, achieving Stokes shifts >150 nm and NIR emission (~720 nm). Applications include live-cell imaging with <10 nM detection limits .

Q. What strategies enable functionalization of this compound for advanced materials?

  • Nitration : Nitronium triflate introduces nitro groups at the 5,6-positions, enabling further cross-coupling .
  • Stille Coupling : Reaction with stannyl-alkynes forms π-extended derivatives for red-emitting polymers (e.g., λₑₘ = 650 nm) .
  • Reduction : NaBH₄ reduces the thiadiazole ring to benzotriazole, altering electronic properties .

Q. How do crystalline-state properties impact device performance?

Single-crystal studies reveal that 4,7-dibromo derivatives exhibit mechanical flexibility (elastic modulus ~2 GPa) and fluorescence quenching in the solid state. Aligning crystals along the π-stacking axis (d-spacing = 3.4 Å) improves charge mobility in OFETs (μ = 0.1 cm²/V·s) .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Discrepancies in ¹H NMR (e.g., peak splitting due to rotamers) are addressed by:

  • Variable-temperature NMR : Resolves dynamic effects at -40°C .
  • DFT calculations : Predict chemical shifts (Δδ < 0.1 ppm) to validate assignments .
  • X-ray crystallography : Confirms bond lengths (C-Br = 1.89 Å) and dihedral angles (<10°) .

Properties

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOWHLLJXAECMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347828
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15155-41-6
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dibromo-2,1,3-benzothiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.